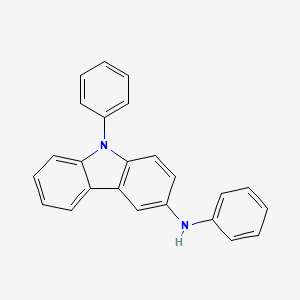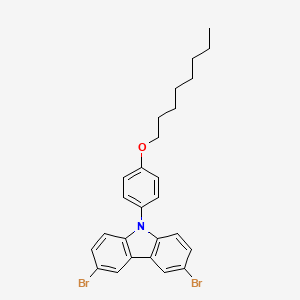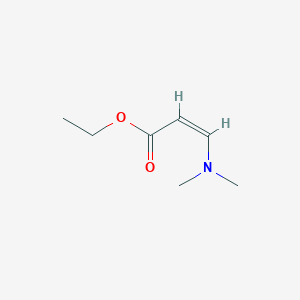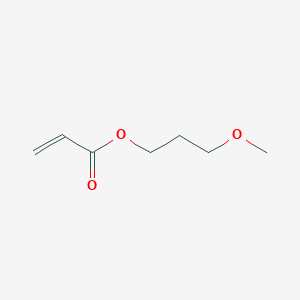
ABT-724
概述
描述
A-369724 是一种化学化合物,以其在各种科学领域的潜在应用而闻名。它是一种化合物的盐酸盐形式,该化合物因其生物学和化学性质而受到研究。该化合物以其独特的结构和潜在的治疗应用而闻名。
科学研究应用
A-369724 具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其潜在的生物活性,包括与特定酶和受体的相互作用。
医学: 研究其在治疗某些疾病方面的治疗潜力。
工业: 用于开发新材料和化学产品。
作用机制
A-369724 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与某些受体或酶结合,调节其活性并导致所需的生物效应。 确切的途径和靶标可能因具体的应用和使用环境而异 .
安全和危害
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.
生化分析
Biochemical Properties
ABT-724 plays a crucial role in biochemical reactions by interacting with dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating neurotransmission. This compound binds selectively to dopamine D4 receptors with high affinity, leading to the activation of intracellular signaling pathways . This interaction is significant because it influences various physiological responses, including mood regulation, cognition, and behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances dopamine signaling, which can influence cell function by modulating neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in dopamine synthesis and degradation, thereby affecting overall dopamine levels in the brain .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with dopamine D4 receptors. This binding leads to the activation of G proteins, which in turn activate downstream signaling cascades such as the cAMP pathway . The activation of these pathways results in changes in gene expression, enzyme activity, and cellular responses. This compound’s ability to selectively target dopamine D4 receptors makes it a valuable tool for studying the role of these receptors in various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce symptoms of attention-deficit hyperactivity disorder (ADHD) in animal models . At higher doses, the compound can induce adverse effects such as hyperactivity and anxiety-like behaviors . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of dopamine . By modulating the activity of these enzymes, this compound can influence dopamine levels and, consequently, neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system (CNS) tissues . Once inside the brain, this compound is distributed to regions with high dopamine receptor density, such as the prefrontal cortex and striatum .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where dopamine D4 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
合成路线和反应条件: A-369724 的制备涉及几个合成步骤。 一种常见的方法包括在受控条件下将 N-(3-氯-5-(三氟甲基)苯基)-3-((6-(4-羟基哌啶-1-基)咪唑并[1,2-b]哒嗪-3-基)乙炔基)-2-甲基苯甲酰胺与合适的试剂反应 。反应条件通常涉及特定的温度、溶剂和催化剂,以确保获得所需的产物。
工业生产方法: 在工业环境中,A-369724 的生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程可能包括结晶、纯化和质量控制等步骤,以确保该化合物符合其预期应用的所需标准。
化学反应分析
反应类型: A-369724 经历各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构和增强其在特定应用中的性能至关重要。
常见试剂和条件:
氧化: 在受控条件下,可以使用高锰酸钾或过氧化氢等常见的氧化剂氧化 A-369724。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂来还原化合物中的特定官能团。
取代: 取代反应可能涉及卤素或烷基化剂等试剂,以将新的官能团引入化合物中。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化衍生物,而还原可以产生化合物的还原形式。
相似化合物的比较
A-369724 可以根据其结构和性质与其他类似化合物进行比较。一些类似化合物包括:
ABT-724: 另一种具有类似生物活性的盐酸盐。
A-769: 一种具有可比化学性质的类似化合物。
属性
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70006-24-5 | |
| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT724 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
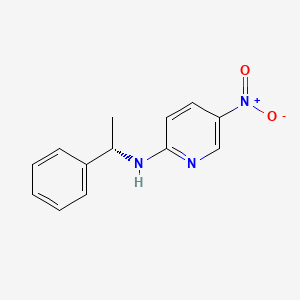
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
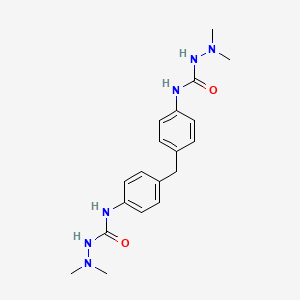
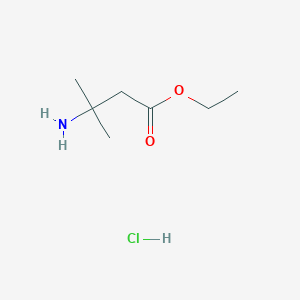
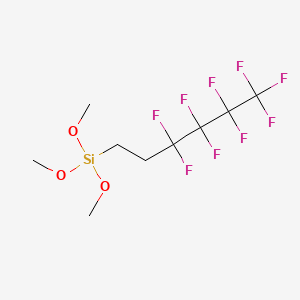


![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
